molecular formula C16H14ClN3O B2607771 5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile CAS No. 306980-05-2

5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile

Cat. No.: B2607771
CAS No.: 306980-05-2
M. Wt: 299.76
InChI Key: DHRUAPIDNGQQFP-UHFFFAOYSA-N
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Description

5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile is a complex organic compound with the molecular formula C16H14ClN3O. It is known for its unique structure, which includes a pyridine ring substituted with various functional groups, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-methylpyridine with 4-chlorobenzyl chloride in the presence of a base to form the intermediate 2-{[(4-chlorophenyl)methyl]amino}-5-methylpyridine. This intermediate is then reacted with acetic anhydride and a cyanide source under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-acetyl-2-[(4-chlorophenyl)methylamino]-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-10-15(11(2)21)7-13(8-18)16(20-10)19-9-12-3-5-14(17)6-4-12/h3-7H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRUAPIDNGQQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)NCC2=CC=C(C=C2)Cl)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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